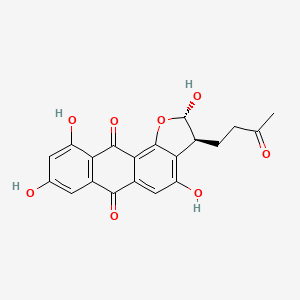
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- is a complex organic compound with a unique structure that combines elements of anthraquinone and furan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the furan ring and subsequent functionalization to achieve the desired hydroxyl and oxobutyl groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone derivatives: Compounds with similar anthraquinone cores but different functional groups.
Furan derivatives: Compounds with furan rings and varying substituents.
Uniqueness
What sets Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- apart is its unique combination of anthraquinone and furan structures, along with its specific hydroxyl and oxobutyl functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
113794-77-7 |
|---|---|
Formule moléculaire |
C20H16O8 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
(2S,3S)-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[3,2-g][1]benzofuran-6,11-dione |
InChI |
InChI=1S/C20H16O8/c1-7(21)2-3-9-15-13(24)6-11-16(19(15)28-20(9)27)18(26)14-10(17(11)25)4-8(22)5-12(14)23/h4-6,9,20,22-24,27H,2-3H2,1H3/t9-,20-/m0/s1 |
Clé InChI |
CQHLQVWKORQOPA-LXGOIASLSA-N |
SMILES isomérique |
CC(=O)CC[C@@H]1[C@H](OC2=C3C(=CC(=C12)O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
SMILES canonique |
CC(=O)CCC1C(OC2=C3C(=CC(=C12)O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



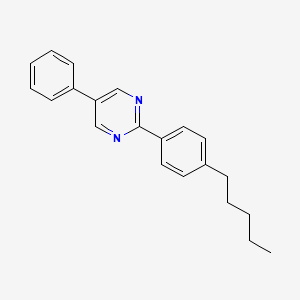
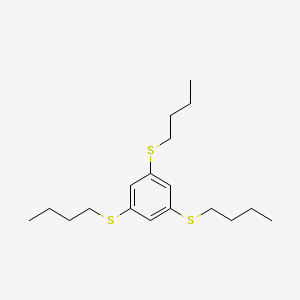
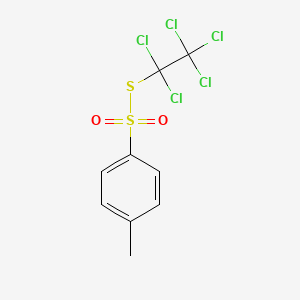

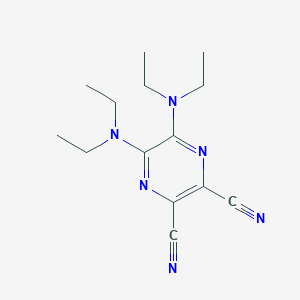
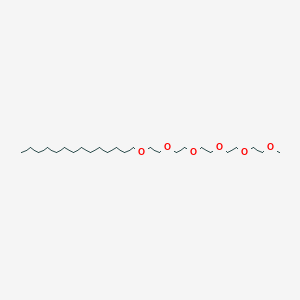
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
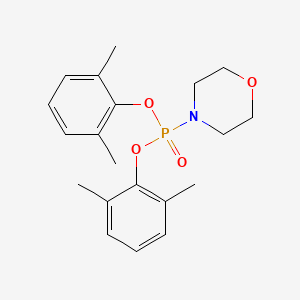

![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
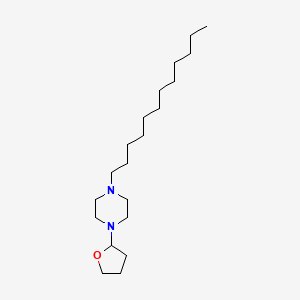
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)

